Cas no 2228159-43-9 (2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid)

2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2228159-43-9
- 2-[1-(3-bromo-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetic acid
- EN300-1906374
- 2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid
-
- インチ: 1S/C11H11BrO4/c12-7-5-6(1-2-8(7)13)11(3-4-11)9(14)10(15)16/h1-2,5,9,13-14H,3-4H2,(H,15,16)
- InChIKey: BJKRAIXOMMYQOD-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C1(C(C(=O)O)O)CC1)O
計算された属性
- せいみつぶんしりょう: 285.98407g/mol
- どういたいしつりょう: 285.98407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1906374-10g |
2-[1-(3-bromo-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228159-43-9 | 10g |
$6512.0 | 2023-09-18 | ||
Enamine | EN300-1906374-0.25g |
2-[1-(3-bromo-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228159-43-9 | 0.25g |
$1393.0 | 2023-09-18 | ||
Enamine | EN300-1906374-10.0g |
2-[1-(3-bromo-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228159-43-9 | 10.0g |
$6512.0 | 2023-07-10 | ||
Enamine | EN300-1906374-1g |
2-[1-(3-bromo-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228159-43-9 | 1g |
$1515.0 | 2023-09-18 | ||
Enamine | EN300-1906374-0.05g |
2-[1-(3-bromo-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228159-43-9 | 0.05g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1906374-0.1g |
2-[1-(3-bromo-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228159-43-9 | 0.1g |
$1332.0 | 2023-09-18 | ||
Enamine | EN300-1906374-0.5g |
2-[1-(3-bromo-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228159-43-9 | 0.5g |
$1453.0 | 2023-09-18 | ||
Enamine | EN300-1906374-5g |
2-[1-(3-bromo-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228159-43-9 | 5g |
$4391.0 | 2023-09-18 | ||
Enamine | EN300-1906374-5.0g |
2-[1-(3-bromo-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228159-43-9 | 5.0g |
$4391.0 | 2023-07-10 | ||
Enamine | EN300-1906374-2.5g |
2-[1-(3-bromo-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetic acid |
2228159-43-9 | 2.5g |
$2969.0 | 2023-09-18 |
2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
8. Book reviews
-
9. Back matter
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acidに関する追加情報
Introduction to 2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic Acid (CAS No. 2228159-43-9)
2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid, identified by its Chemical Abstracts Service (CAS) number 2228159-43-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a cyclopropyl ring and a hydroxyacetic acid moiety, both of which contribute to its distinct chemical properties and potential biological activities.
The molecular structure of 2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid incorporates several key functional groups that are of particular interest to researchers. The presence of a 3-bromo-4-hydroxyphenyl substituent suggests potential interactions with biological targets, while the cyclopropyl group introduces rigidity and may influence the compound's pharmacokinetic behavior. Additionally, the hydroxyacetic acid component is known for its role in various metabolic pathways, making this compound a promising candidate for further investigation.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and other diseases. The structural features of 2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid make it an attractive scaffold for drug discovery. Specifically, the bromo and hydroxyl groups on the aromatic ring provide opportunities for selective binding to enzymes or receptors involved in disease processes.
Recent studies have begun to explore the pharmacological potential of analogs with similar structural motifs. For instance, derivatives of cyclopropyl-containing compounds have shown promise in preclinical models as inhibitors of certain kinases and other enzymes implicated in tumor growth. The hydroxyacetic acid moiety, in particular, has been associated with anti-inflammatory effects, as it can interact with pathways involving prostaglandin synthesis and lipid metabolism.
The synthesis of 2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid represents a challenge due to the complexity of its three-dimensional structure. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis, are often employed to construct the cyclopropyl moiety accurately. These methods ensure high yield and purity, which are critical for subsequent biological evaluation.
Biological activity assays have begun to reveal the potential therapeutic applications of this compound. Initial in vitro studies suggest that it may exhibit inhibitory effects on certain inflammatory cytokines and growth factors. The 3-bromo-4-hydroxyphenyl group appears to be crucial for these interactions, as modifications to this moiety have led to significant changes in activity profiles.
Moreover, the compound's solubility and stability under various conditions are being carefully evaluated to assess its suitability for formulation into drug products. Pharmacokinetic studies are essential to determine how the body processes this molecule, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These data will guide further optimization efforts aimed at improving bioavailability and reducing potential side effects.
The integration of computational chemistry techniques has accelerated the discovery process for 2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid. Molecular modeling and virtual screening allow researchers to predict binding affinities and identify potential lead compounds before conducting expensive wet-lab experiments. This approach has been particularly valuable in identifying novel interactions between the compound and biological targets.
As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to yield more comprehensive insights into the therapeutic potential of this molecule. Clinical trials may eventually be conducted to evaluate its efficacy and safety in human populations suffering from relevant diseases. The results of these trials will provide critical data for regulatory approval and commercialization efforts.
The development of 2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid exemplifies the intersection of synthetic chemistry, medicinal chemistry, and pharmacology—a multidisciplinary approach that is essential for advancing drug discovery in the 21st century. By leveraging cutting-edge technologies and innovative methodologies, researchers continue to uncover new possibilities for treating complex diseases.
2228159-43-9 (2-1-(3-bromo-4-hydroxyphenyl)cyclopropyl-2-hydroxyacetic acid) 関連製品
- 1023816-04-7(2-methyl-5-nitroquinoline-8-thiol)
- 1015539-59-9(2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide)
- 2649079-70-7(2-chloro-1,3-difluoro-4-(2-isocyanatoethyl)benzene)
- 2309474-81-3(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine)
- 1891382-58-3(2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol)
- 940986-60-7(5-4-(2-methoxybenzoyl)piperazin-1-yl-2-(E)-2-phenylethenyl-1,3-oxazole-4-carbonitrile)
- 1421517-51-2(N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide)
- 2228472-70-4(4-(4-bromo-5-methoxythiophen-2-yl)piperidine)
- 877631-48-6(N'-2-(4-chlorophenyl)ethyl-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylethanediamide)
- 2036283-13-1(2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid)




